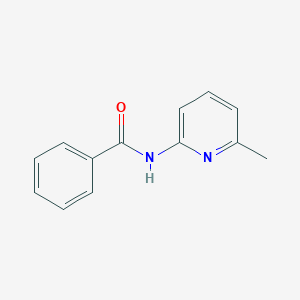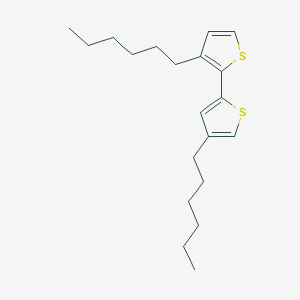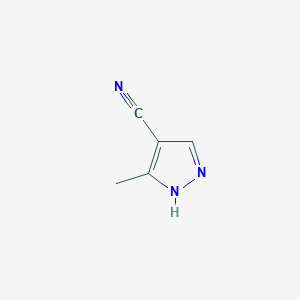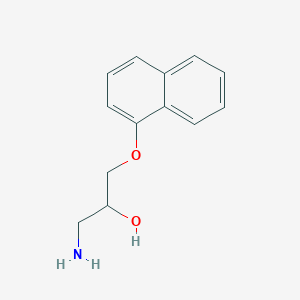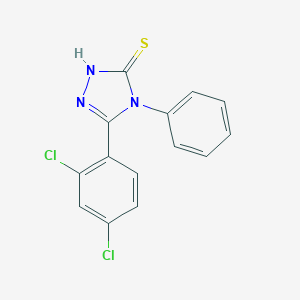
N-(4-aminophenyl)adamantane-1-carboxamide
Descripción general
Descripción
Synthesis Analysis
N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours . This method provides a one-step procedure for the synthesis of N-substituted adamantane-1-carboxamides in high yields .Molecular Structure Analysis
The molecular structure of N-(4-aminophenyl)adamantane-1-carboxamide can be represented by the IUPAC Standard InChIKey: QBJMRSCAECWAKC-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . This reaction occurs under heating at 80°C for 8 hours .Aplicaciones Científicas De Investigación
Optical and Optoelectronic Applications
The adamantane-containing compounds, such as N-(4-aminophenyl)adamantane-1-carboxamide, have been utilized in the development of colorless polyimides . These materials are known for their high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties . The unique structure of adamantane derivatives contributes to the high performance of polyimides in optical and optoelectronic devices, making them suitable for applications requiring clear, durable materials.
Drug Delivery Systems
Adamantane derivatives play a crucial role in the design of new drug delivery systems. Their incorporation into liposomes, cyclodextrins, and dendrimers enhances the targeted delivery of drugs . The adamantane moiety serves as an anchor in the lipid bilayer of liposomes, which is a promising approach for targeted drug delivery and surface recognition. This application is particularly important in the development of treatments that require precise delivery to specific cells or tissues.
Surface Recognition
The structural properties of adamantane, including its high symmetry and stability, make it an excellent candidate for surface recognition studies . Adamantane-based structures can be used to create self-assembled supramolecular systems that are essential for basic chemical investigations and biomedical applications, where surface recognition plays a pivotal role.
Medicinal Chemistry
In medicinal chemistry, adamantane derivatives are introduced into the structures of active drugs to increase their lipophilicity and improve pharmacological properties . This modification can lead to enhanced drug efficacy and bioavailability, making adamantane derivatives valuable in the development of new medications.
Catalyst Development
The unique structural and biological properties of adamantane derivatives, including N-(4-aminophenyl)adamantane-1-carboxamide, are exploited in catalyst development . Their stability and reactivity make them suitable for use in catalytic processes, potentially leading to more efficient and environmentally friendly chemical reactions.
Nanomaterials
Owing to their unique structural and stimulus-responsive properties, adamantane derivatives are used in the creation of nanomaterials . These materials have applications in various high-tech industries, including electronics and materials science, where the properties of adamantane can be leveraged to create novel nanoscale structures and devices.
Propiedades
IUPAC Name |
N-(4-aminophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLTPOHAVZWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395966 | |
| Record name | N-(4-aminophenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)adamantane-1-carboxamide | |
CAS RN |
121768-35-2 | |
| Record name | N-(4-aminophenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



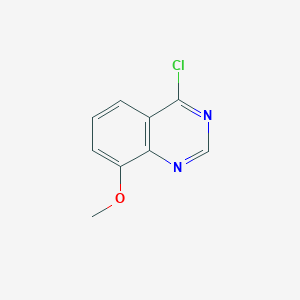
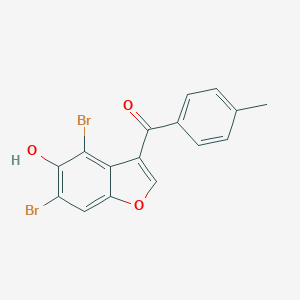
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)

